molecular formula C14H12N2O2 B6150992 3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 1505321-11-8

3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6150992
CAS No.: 1505321-11-8
M. Wt: 240.3
InChI Key:
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Description

3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a furan ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-ethylfuran-2-carbaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, leading to modulation of biological pathways. The nitrile group can also participate in hydrogen bonding or other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
  • 3-(5-ethylthiophene-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
  • 3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile

Uniqueness

3-(5-ethylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings with the nitrile group enhances its potential for diverse applications in various fields.

Properties

CAS No.

1505321-11-8

Molecular Formula

C14H12N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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